molecular formula C15H15N3O2 B12475968 [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile

Cat. No.: B12475968
M. Wt: 269.30 g/mol
InChI Key: AYYOQCGQOTWYQR-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize in air, yielding red rod-shaped crystals . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile can be compared with other phenylmorpholine compounds, such as 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide . While both compounds share a similar core structure, this compound is unique due to its specific functional groups and chemical properties. This uniqueness contributes to its distinct applications and potential benefits in various fields.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C15H15N3O2/c1-19-15-9-14(18-4-6-20-7-5-18)3-2-13(15)8-12(10-16)11-17/h2-3,8-9H,4-7H2,1H3

InChI Key

AYYOQCGQOTWYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C#N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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